molecular formula C4H8O3 B13965391 Isopropyl hydrogen carbonate CAS No. 44593-85-3

Isopropyl hydrogen carbonate

Cat. No.: B13965391
CAS No.: 44593-85-3
M. Wt: 104.10 g/mol
InChI Key: AHIHJODVQGBOND-UHFFFAOYSA-N
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Description

Isopropyl hydrogen carbonate, also known as carbonic acid, mono(1-methylethyl) ester, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid that is used in various chemical processes and applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl hydrogen carbonate can be synthesized through the reaction of isopropanol with carbon dioxide. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction can be represented as follows:

Isopropanol+Carbon DioxideIsopropyl Hydrogen Carbonate\text{Isopropanol} + \text{Carbon Dioxide} \rightarrow \text{this compound} Isopropanol+Carbon Dioxide→Isopropyl Hydrogen Carbonate

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors to increase the yield of the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. Catalysts such as metal oxides or supported metal catalysts are commonly used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl hydrogen carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to form isopropanol and carbon monoxide.

    Substitution: this compound can participate in substitution reactions where the hydrogen carbonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Isopropanol and carbon monoxide.

    Substitution: Various substituted carbonates depending on the reagents used.

Scientific Research Applications

Isopropyl hydrogen carbonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbonates.

    Industry: this compound is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of isopropyl hydrogen carbonate involves its ability to act as a carbonylating agent. It can donate a carbonyl group to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the reactants.

Comparison with Similar Compounds

Isopropyl hydrogen carbonate can be compared with other similar compounds such as:

    Dimethyl carbonate: Similar in structure but with two methyl groups instead of an isopropyl group.

    Diethyl carbonate: Contains two ethyl groups instead of an isopropyl group.

    Ethylene carbonate: A cyclic carbonate with different reactivity and applications.

Uniqueness

This compound is unique due to its specific reactivity and the presence of the isopropyl group, which imparts distinct chemical properties compared to other carbonates. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

propan-2-yl hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2)7-4(5)6/h3H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIHJODVQGBOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347135
Record name Isopropyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44593-85-3
Record name Isopropyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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